molecular formula C17H11N3S B2451564 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine CAS No. 866131-43-3

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2451564
CAS No.: 866131-43-3
M. Wt: 289.36
InChI Key: KWSGBJHEGZOYPQ-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that features a benzothiophene moiety fused to a pyridine and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine typically involves the following steps:

    Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Pyridine and Pyrimidine Ring Formation: The pyridine and pyrimidine rings are usually constructed through condensation reactions involving suitable precursors such as 2-aminopyridine and a diketone.

    Coupling Reactions: The final step involves coupling the benzothiophene moiety with the pyridine and pyrimidine rings under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)quinoline
  • 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)benzimidazole

Uniqueness

4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is unique due to its specific combination of benzothiophene, pyridine, and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure combines a benzothiophene moiety with pyridine and pyrimidine rings, which may contribute to its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiophene Moiety : This can be achieved through cyclization reactions involving thiophene derivatives.
  • Pyridine and Pyrimidine Ring Construction : These rings are generally formed via condensation reactions using precursors like 2-aminopyridine.
  • Coupling Reactions : The final step often involves palladium-catalyzed cross-coupling to link the benzothiophene with the pyridine and pyrimidine structures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Hydrogen Bonding : Interactions with amino acids in the active sites of proteins.
  • Hydrophobic Interactions : Stabilizing binding through non-polar regions.
  • π-π Stacking : Contributing to binding affinity through aromatic interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation effectively. The compound's structure suggests potential activity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers, with IC50 values indicating effective growth inhibition .

Kinase Inhibition

Recent studies have identified this compound as a potential inhibitor of kinases involved in cancer progression. For example, it was found to have an IC50 value of approximately 236 nM against PfPK6, a kinase implicated in malaria, suggesting its utility in targeting similar pathways in cancer biology .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)quinolineQuinoline derivativeModerate anticancer activity
4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)benzimidazoleBenzimidazole derivativeAntimicrobial properties

This table highlights how variations in the aromatic ring systems can influence biological activity, particularly in terms of anticancer efficacy.

Case Studies and Research Findings

Several case studies have explored the biological implications of compounds similar to this compound:

  • Antimalarial Activity : A study demonstrated that modifications at the 4-position of the pyrimidine ring could enhance inhibitory activity against plasmodial kinases, indicating that similar structural features may optimize efficacy against malaria .
  • Antioxidant Properties : Another research effort highlighted the antioxidant capabilities of pyrimidine derivatives, suggesting that such compounds could mitigate oxidative stress in cancer cells, thereby enhancing therapeutic outcomes .
  • Cytotoxicity Studies : In vitro assays have shown varying degrees of cytotoxicity across different cell lines, reinforcing the need for structure-activity relationship (SAR) studies to optimize these compounds for therapeutic use .

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3S/c1-2-7-15-12(5-1)11-16(21-15)13-8-10-19-17(20-13)14-6-3-4-9-18-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSGBJHEGZOYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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